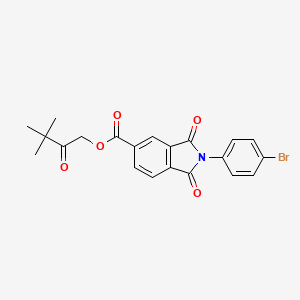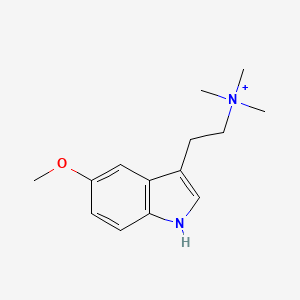![molecular formula C21H23N5OS B12463838 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-méthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phénylpiperazin-1-yl)éthanone est un composé organique complexe qui présente un cycle triazole et un cycle pipérazine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(4-méthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phénylpiperazin-1-yl)éthanone implique généralement plusieurs étapes. Une méthode courante comprend l'alkylation-S du 4-(4-bromophényl)-5-phényl-4H-1,2,4-triazole-3-thiol en milieu alcalin avec la 2-bromo-1-phényléthanone, suivie de la réduction de la cétone correspondante . Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir le rendement et la pureté souhaités du produit.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire, en mettant l'accent sur la rentabilité, la capacité d'échelle et les considérations environnementales.
Analyse Des Réactions Chimiques
Types de réactions
2-[(4-méthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phénylpiperazin-1-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes cétone en alcools.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur les cycles triazole et pipérazine.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont essentielles au succès de ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
2-[(4-méthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phénylpiperazin-1-yl)éthanone a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Médecine : Exploration de ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Mécanisme d'action
Le mécanisme d'action du 2-[(4-méthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phénylpiperazin-1-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole peut interagir avec diverses enzymes et récepteurs, inhibant potentiellement leur activité. Le cycle pipérazine peut améliorer l'affinité de liaison et la sélectivité du composé pour certaines cibles. Ces interactions peuvent conduire à divers effets biologiques, tels que l'activité antimicrobienne ou anticancéreuse .
Applications De Recherche Scientifique
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-bromophényl)-5-phényl-4H-1,2,4-triazole-3-thiol : Un précurseur dans la synthèse du composé cible.
Dérivés du 1,2,4-triazole : Connus pour leurs activités biologiques diverses, y compris leurs propriétés antimicrobiennes, antifongiques et anticancéreuses.
Unicité
2-[(4-méthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phénylpiperazin-1-yl)éthanone est unique en raison de sa combinaison d'un cycle triazole et d'un cycle pipérazine, qui peuvent conférer des activités biologiques et des propriétés chimiques distinctes. Cette combinaison peut améliorer le potentiel du composé comme agent thérapeutique ou comme bloc de construction pour des molécules plus complexes.
Propriétés
Formule moléculaire |
C21H23N5OS |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H23N5OS/c1-24-20(17-8-4-2-5-9-17)22-23-21(24)28-16-19(27)26-14-12-25(13-15-26)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
Clé InChI |
WWCWGRNTKZGCRT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)

![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)

methanone](/img/structure/B12463828.png)
![1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one](/img/structure/B12463834.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12463846.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide](/img/structure/B12463849.png)
